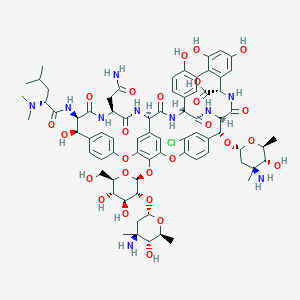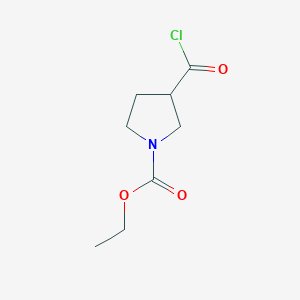
Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate is a chemical compound that has attracted significant attention from researchers in recent years. It is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用机制
The mechanism of action of Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate is not fully understood. However, researchers have suggested that it may act by inhibiting the activity of certain enzymes or proteins in the body. This inhibition can lead to various biochemical and physiological effects.
生化和生理效应
Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. For example, it has been found to have anti-inflammatory and analgesic effects. Additionally, it has been shown to inhibit the growth of certain cancer cells and to have potential neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of using Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate in lab experiments is its versatility. It can be used as a starting material for the synthesis of various compounds, which makes it useful in drug development. Additionally, it has been shown to have various biochemical and physiological effects, which makes it useful in studying the mechanisms of various diseases.
However, there are also some limitations to using Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate in lab experiments. For example, it can be difficult to synthesize and purify, which can make it challenging to work with. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are many potential future directions for the use of Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate in scientific research. One possible direction is in the development of new drugs for various diseases. Another possible direction is in the study of its potential neuroprotective effects. Additionally, researchers may continue to explore its mechanism of action and potential biochemical and physiological effects.
Conclusion:
Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate is a versatile compound that has potential applications in various fields. It has been widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in drug development. While there are some limitations to using Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate in lab experiments, its versatility and potential make it an exciting area of research for the future.
科学研究应用
Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate has been widely used in scientific research to study its potential applications in various fields. One of the most significant applications is in the development of new drugs. Researchers have found that Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate can be used as a starting material for the synthesis of various compounds that have potential therapeutic effects.
属性
CAS 编号 |
124438-21-7 |
|---|---|
产品名称 |
Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate |
分子式 |
C8H12ClNO3 |
分子量 |
205.64 g/mol |
IUPAC 名称 |
ethyl 3-carbonochloridoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H12ClNO3/c1-2-13-8(12)10-4-3-6(5-10)7(9)11/h6H,2-5H2,1H3 |
InChI 键 |
KQJZIMAKSPTAFQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(C1)C(=O)Cl |
规范 SMILES |
CCOC(=O)N1CCC(C1)C(=O)Cl |
同义词 |
1-Pyrrolidinecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)

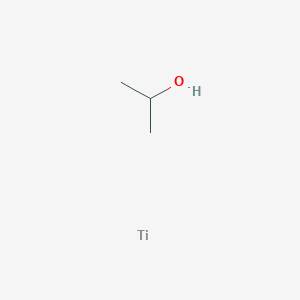
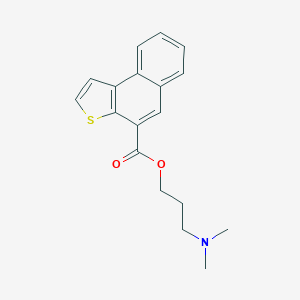
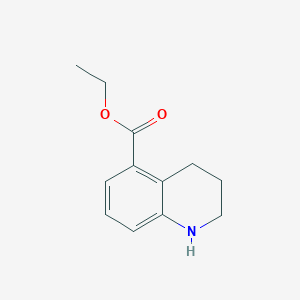
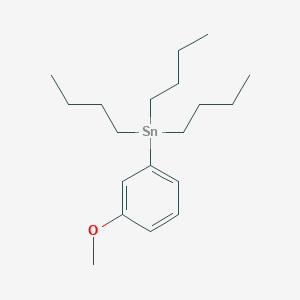
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44062.png)
![(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide](/img/structure/B44063.png)


![Benzyl N-[(5S)-6-[[(3S,4S)-1-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-5-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]-6-oxohexyl]carbamate](/img/structure/B44068.png)

![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt](/img/structure/B44072.png)
